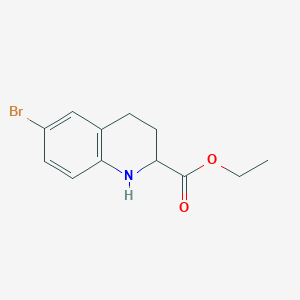

3-Ethoxy-4-(2-oxo-2-piperidin-1-ylethoxy)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

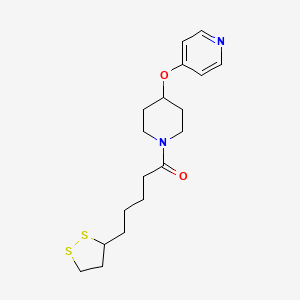

3-Ethoxy-4-(2-oxo-2-piperidin-1-ylethoxy)benzoic acid, which is also known as EOPBA, is an organic compound that has been studied extensively in recent years due to its potential applications in scientific research. This compound is formed when ethoxybenzoic acid is reacted with 2-oxo-2-piperidin-1-ylethoxy, and it is a white, crystalline solid at room temperature. EOPBA has been shown to have a wide range of applications in scientific research, and it is used in a variety of laboratory experiments.

Scientific Research Applications

Crystal Structure and Molecular Interactions

Research on compounds similar to "3-Ethoxy-4-(2-oxo-2-piperidin-1-ylethoxy)benzoic acid" has focused on understanding their crystal structures and molecular interactions. For instance, the study of the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid revealed insights into the conformation of molecules in the crystal lattice and highlighted the chair conformation of the piperazine ring, providing foundational knowledge for designing molecular assemblies and understanding intermolecular forces (Faizi, Ahmad, & Golenya, 2016).

Synthesis and Biological Activities

Another line of investigation has been the synthesis of novel compounds with potential biological activities. For example, the synthesis and antimicrobial activity of new pyridine derivatives-I showcased the potential of benzoic acid derivatives in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011). Similarly, the synthesis of hybrid compounds based on 4-[(1-oxo-3,4-dihydro-2H-naphthalen-2-ylidene)methyl]benzoic acid demonstrated the creation of compounds with pharmacophoric fragments, hinting at the versatility of benzoic acid derivatives in drug design (Ivanova, Kanevskaya, & Fedotova, 2019).

Supramolecular and Material Science Applications

Research has also delved into the supramolecular applications of benzoic acid derivatives, aiming at constructing advanced materials. The study on supramolecular liquid-crystalline networks built by self-assembly of multifunctional hydrogen-bonding molecules, including benzoic acid derivatives, underscores the potential of these compounds in forming complex structures with unique properties, such as liquid crystallinity (Kihara, Kato, Uryu, & Fréchet, 1996).

Catalysis and Chemical Transformations

Moreover, the catalytic applications of benzoic acid derivatives in organic synthesis have been explored, such as in the Pd(II)-catalyzed meta-C–H functionalizations of benzoic acid derivatives. This research highlights the role of these compounds in facilitating selective chemical transformations, an essential aspect of synthetic chemistry (Li, Cai, Ji, Yang, & Li, 2016).

properties

IUPAC Name |

3-ethoxy-4-(2-oxo-2-piperidin-1-ylethoxy)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5/c1-2-21-14-10-12(16(19)20)6-7-13(14)22-11-15(18)17-8-4-3-5-9-17/h6-7,10H,2-5,8-9,11H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQQRFYQNXBKLEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)O)OCC(=O)N2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethyl-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2706292.png)

![4-Chloro-2-(7-methoxy-5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2706295.png)

![N1-(sec-butyl)-N2-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2706296.png)

![N-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-ylmethyl)prop-2-enamide](/img/structure/B2706299.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2706313.png)